1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 109194-13-0
VCID: VC8457846
InChI: InChI=1S/C15H13NO.ClH/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14;/h1-10,15H,16H2;1H
SMILES: C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N.Cl
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73 g/mol

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride

CAS No.: 109194-13-0

Cat. No.: VC8457846

Molecular Formula: C15H14ClNO

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride - 109194-13-0

Specification

CAS No. 109194-13-0
Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
IUPAC Name 1-benzofuran-2-yl(phenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C15H13NO.ClH/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14;/h1-10,15H,16H2;1H
Standard InChI Key NMEZLAOJMVUUEP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N.Cl
Canonical SMILES C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s molecular formula is C₁₅H₁₄ClNO, with a molecular weight of 259.73 g/mol . Its IUPAC name, 1-benzofuran-2-yl(phenyl)methanamine hydrochloride, reflects a benzofuran moiety (a fused benzene and furan ring) linked to a phenyl group via a methanamine backbone, protonated as a hydrochloride salt. The benzofuran scaffold is critical for its bioactivity, enabling interactions with aromatic and heterocyclic targets.

Key Structural Features:

  • Benzofuran core: Provides electron-rich regions for π-π stacking and hydrogen bonding.

  • Phenyl group: Enhances lipophilicity, influencing membrane permeability.

  • Amine hydrochloride: Improves solubility and stabilizes the compound for storage .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₅H₁₄ClNO
Molecular Weight259.73 g/mol
AppearanceWhite to off-white powder
Storage Temperature+4°C
Hazard StatementsH302, H315, H319, H335

The compound’s logP (partition coefficient) and solubility profile remain uncharacterized in public datasets, highlighting a gap in preclinical data.

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 2-bromo-1-benzofuran and phenylmethanamine in the presence of potassium carbonate (K₂CO₃) as a base, using dimethylformamide (DMF) as a solvent. Industrial-scale production employs continuous flow reactors to optimize yield and reduce reaction times.

Reaction Scheme:

2-Bromo-1-benzofuran+PhenylmethanamineDMF, K2CO3Δ1-(1-Benzofuran-2-yl)-1-phenylmethanamineHClHydrochloride Salt\text{2-Bromo-1-benzofuran} + \text{Phenylmethanamine} \xrightarrow[\text{DMF, K}_2\text{CO}_3]{\Delta} \text{1-(1-Benzofuran-2-yl)-1-phenylmethanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Purification and Quality Control

Post-synthesis, the crude product is purified via recrystallization from ethanol, achieving >95% purity. Analytical methods such as HPLC and NMR (¹H, ¹³C) confirm structural integrity, while mass spectrometry verifies molecular weight .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC ~50 μg/mL) and fungi (Candida albicans, MIC ~100 μg/mL). The mechanism may involve disruption of microbial cell membranes via hydrophobic interactions with the benzofuran ring.

Anticancer Activity

Applications and Future Research Directions

Current Uses

Primarily employed as a research chemical in:

  • Antimicrobial drug discovery.

  • Antioxidant additive studies in polymer science.

  • Lead optimization for oncology therapeutics.

Knowledge Gaps and Opportunities

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies are absent.

  • In Vivo Efficacy: No animal models validate its anticancer or antimicrobial claims.

  • Structural Analogues: Modifying the phenyl or benzofuran substituents could enhance potency or reduce toxicity.

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